N-[(2Z)-4-ethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-[methyl(phenyl)sulfamoyl]benzamide
Beschreibung
N-[(2Z)-4-ethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-[methyl(phenyl)sulfamoyl]benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzothiazole core, which is known for its diverse biological activities, and a benzamide moiety, which is often found in pharmacologically active compounds.
Eigenschaften
IUPAC Name |
N-(4-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-4-[methyl(phenyl)sulfamoyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O4S2/c1-4-31-20-11-8-12-21-22(20)26(2)24(32-21)25-23(28)17-13-15-19(16-14-17)33(29,30)27(3)18-9-6-5-7-10-18/h5-16H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHMPRURZKLOBNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=CC=C1)SC(=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C4=CC=CC=C4)N2C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-4-ethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-[methyl(phenyl)sulfamoyl]benzamide typically involves multiple steps:
Formation of the Benzothiazole Core: This can be achieved by the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.
Introduction of the Ethoxy and Methyl Groups: These groups can be introduced through alkylation reactions using ethyl iodide and methyl iodide, respectively.
Formation of the Benzamide Moiety: This step involves the reaction of the benzothiazole derivative with 4-[methyl(phenyl)sulfamoyl]benzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Analyse Chemischer Reaktionen
Types of Reactions
N-[(2Z)-4-ethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-[methyl(phenyl)sulfamoyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce double bonds or nitro groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole core, using reagents such as sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydride (NaH) and alkyl halides.
Major Products Formed
Oxidation: Introduction of hydroxyl or carbonyl groups.
Reduction: Saturated derivatives or amines.
Substitution: Alkylated benzothiazole derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or antiviral agent.
Medicine: Explored for its potential as an anti-inflammatory or anticancer agent.
Wirkmechanismus
The mechanism of action of N-[(2Z)-4-ethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-[methyl(phenyl)sulfamoyl]benzamide is not fully understood, but it is believed to involve interaction with specific molecular targets such as enzymes or receptors. The benzothiazole core may interact with biological macromolecules through hydrogen bonding or hydrophobic interactions, while the benzamide moiety may enhance binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzothiazole Derivatives: Compounds such as 2-aminobenzothiazole and 2-mercaptobenzothiazole.
Benzamide Derivatives: Compounds such as N-(4-hydroxyphenyl)benzamide and N-(4-methoxyphenyl)benzamide.
Uniqueness
N-[(2Z)-4-ethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-[methyl(phenyl)sulfamoyl]benzamide is unique due to the combination of the benzothiazole and benzamide moieties, which may confer distinct biological activities and chemical reactivity compared to other similar compounds
Biologische Aktivität
N-[(2Z)-4-ethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-[methyl(phenyl)sulfamoyl]benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure that includes a benzothiazole moiety and a sulfonamide group. Its chemical formula is C18H20N2O3S, and it has a molecular weight of approximately 348.43 g/mol. The structural characteristics contribute to its biological activity, particularly in inhibiting specific enzymes and receptors.
Research indicates that this compound exhibits inhibitory activity against various biological targets. Notably, it has shown effectiveness in inhibiting voltage-gated potassium channels (Kv1.3), which are crucial in regulating cellular excitability and are implicated in autoimmune diseases. The compound's structure allows it to bind effectively to the active sites of these channels, thereby blocking ion flow and modulating cellular responses .
In Vitro Studies
In vitro studies have demonstrated that the compound exhibits potent activity against Kv1.3 channels. For instance, analogs related to this compound were reported to have similar potency to established inhibitors like PAP-1 when tested using ion channel assays . Such findings suggest that N-[(2Z)-4-ethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-[methyl(phenyl)sulfamoyl]benzamide could serve as a valuable tool for further research into autoimmune therapies.
Case Study 1: Antiviral Activity
A study explored the antiviral potential of related benzothiazole derivatives against various viral pathogens. The results indicated that modifications in the benzothiazole ring significantly influenced antiviral activity. Although specific data on N-[(2Z)-4-ethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-[methyl(phenyl)sulfamoyl]benzamide were limited, the trends observed suggest promising avenues for further investigation into its antiviral properties .
Case Study 2: Anticancer Potential
Another research avenue examined the anticancer properties of compounds with similar structural features. The findings revealed that certain derivatives could induce apoptosis in cancer cell lines through mechanisms involving mitochondrial pathways and caspase activation. While direct studies on the target compound are still needed, these insights highlight its potential as an anticancer agent .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing this compound, and how are reaction conditions optimized?
- Methodology:
- Step 1: Condensation of 4-ethoxy-3-methyl-2,3-dihydro-1,3-benzothiazole-2-amine with 4-(methyl(phenyl)sulfamoyl)benzoyl chloride under anhydrous conditions (e.g., DCM, 0–5°C) .
- Step 2: Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol .
- Optimization: Reaction yields (>70%) depend on controlled temperature, exclusion of moisture, and stoichiometric excess of the benzoyl chloride .
- Key Analytical Techniques:
- HPLC (C18 column, acetonitrile/water mobile phase) for purity assessment (>98%) .
- 1H/13C NMR to confirm Z-configuration at the imine bond (δ 7.2–7.8 ppm for aromatic protons; δ 160–165 ppm for carbonyl carbons) .
Q. How is the molecular structure validated, and what spectroscopic data are critical for characterization?
- Structural Validation:
- X-ray crystallography (if single crystals are obtainable) resolves bond angles and dihedral angles, confirming the Z-configuration and planarity of the benzothiazole-sulfamoyl system .
- FT-IR identifies key functional groups: N–H stretch (3300 cm⁻¹), C=O (1680 cm⁻¹), and S=O (1150–1250 cm⁻¹) .
- Critical Data:
- High-resolution mass spectrometry (HRMS) confirms molecular formula (e.g., [M+H]+ calculated for C₂₄H₂₄N₃O₃S₂: 466.1254; observed: 466.1256) .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in reported biological activities of similar benzothiazole-sulfamoyl hybrids?
- Approach:
- Comparative SAR Studies: Synthesize analogs with variations in the ethoxy/methyl substituents and sulfamoyl N-alkylation to isolate structural drivers of activity .
- Dose-Response Assays: Test compound libraries against in vitro targets (e.g., bacterial gyrase, cancer cell lines) using standardized protocols (e.g., MIC for antimicrobial activity, IC₅₀ for cytotoxicity) .
- Case Study: Conflicting MIC values for analogs may arise from differences in bacterial strain permeability; address via efflux pump inhibition assays (e.g., with phenylalanine-arginine β-naphthylamide) .
Q. How can computational methods predict the compound’s interaction with biological targets?
- Methodology:
- Molecular Docking (AutoDock Vina): Dock the compound into ATP-binding pockets (e.g., EGFR kinase PDB: 1M17) using flexible ligand/rigid receptor settings. Validate with MM-GBSA binding energy calculations .
- MD Simulations (GROMACS): Simulate 100-ns trajectories to assess stability of ligand-receptor complexes (RMSD < 2.0 Å) and identify key hydrogen bonds (e.g., sulfamoyl O···Lys721) .
- Validation: Compare predictions with experimental SPR (surface plasmon resonance) data for binding kinetics (ka/kd) .
Q. What strategies improve the metabolic stability of this compound in preclinical studies?
- Approaches:
- Microsomal Stability Assays: Incubate with rat liver microsomes (RLM) and NADPH. Monitor degradation via LC-MS/MS; half-life <30 min indicates CYP450 susceptibility .
- Structural Modifications: Introduce electron-withdrawing groups (e.g., fluorine) at the 4-ethoxy position to block oxidative dealkylation .
Data Contradiction Analysis
Q. How to address discrepancies in reported solubility profiles across studies?
- Root Cause: Variability in solvent systems (e.g., DMSO vs. aqueous buffers) and measurement techniques (e.g., nephelometry vs. HPLC) .
- Resolution:
- Standardize solubility testing using the shake-flask method (pH 7.4 PBS, 24 h equilibration).
- Use DSC (Differential Scanning Calorimetry) to detect polymorphic forms affecting solubility .
Methodological Challenges
Q. What are the pitfalls in synthesizing the Z-isomer exclusively, and how are they mitigated?
- Challenges:
Featured Recommendations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
